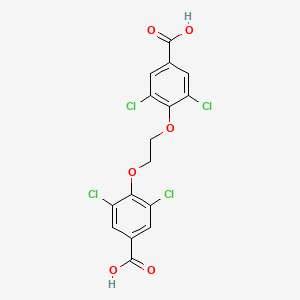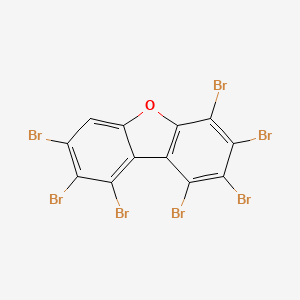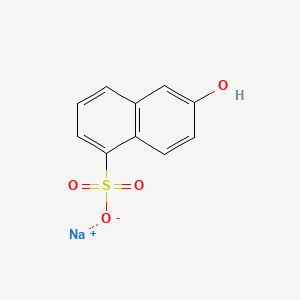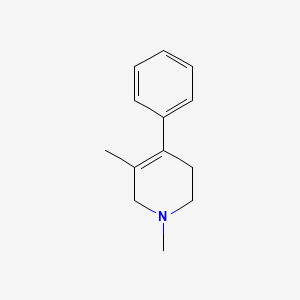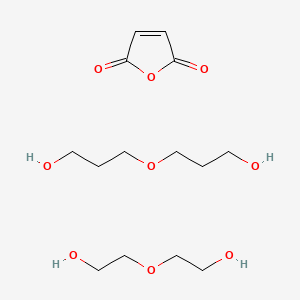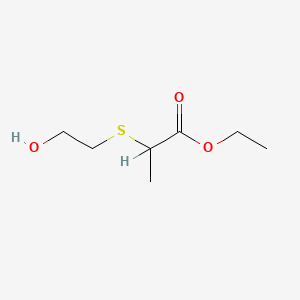
Ethyl 2-((2-hydroxyethyl)thio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-hydroxyethyl)thio)propionate is an organic compound with the molecular formula C7H14O3S It is a derivative of propionic acid and contains both an ethyl ester and a thioether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyethyl)thio)propionate typically involves the reaction of ethyl 2-bromopropionate with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ethyl 2-bromopropionate+2-mercaptoethanol→Ethyl 2-((2-hydroxyethyl)thio)propionate+NaBr
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-hydroxyethyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form new esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: New esters
Aplicaciones Científicas De Investigación
Ethyl 2-((2-hydroxyethyl)thio)propionate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-((2-hydroxyethyl)thio)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)propionate: Contains a phenyl group instead of a hydroxyethyl group.
Ethyl 2-(methylthio)propionate: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2-((2-hydroxyethyl)thio)propionate is unique due to the presence of both a hydroxyethyl and a thioether group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
35562-87-9 |
|---|---|
Fórmula molecular |
C7H14O3S |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
ethyl 2-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14O3S/c1-3-10-7(9)6(2)11-5-4-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
CNXOKKYZFAWZRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


